molecular formula C9H16O3 B075429 Ethyl 2-acetylpentanoate CAS No. 1540-28-9

Ethyl 2-acetylpentanoate

Cat. No. B075429
CAS RN: 1540-28-9
M. Wt: 172.22 g/mol
InChI Key: VHOACUZAQKMOEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-acetylpentanoate and related compounds has been explored through various chemical reactions. For instance, BF(3).Et(2)O-induced decomposition of ethyl 2-diazo-3-hydroxy-3,3-diarylpropanoates in acetonitrile leads to the formation of N-acyl beta-enamino ester derivatives, showcasing a novel approach to synthesizing complex ester derivatives through 1,2-aryl migration in vinyl cation intermediates (Gioiello et al., 2009). Additionally, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized via the coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by [RuHCl(CO)(PPh3)3], providing insight into the synthesis process and structural determination of ethyl 2-acetylpentanoate derivatives (Seino et al., 2017).

Molecular Structure Analysis

The molecular structure of ethyl 2-acetylpentanoate and its derivatives has been elucidated through various analytical techniques. X-ray crystallography and density functional theory (DFT) calculations have revealed the structural distortion associated with steric hindrance around the tetrasubstituted alkene moiety, expanding the understanding of the molecular structure of ethyl 2-cyano-3-alkoxypent-2-enoates (Seino et al., 2017).

Chemical Reactions and Properties

Ethyl 2-acetylpentanoate undergoes various chemical reactions, reflecting its versatile chemical properties. Phosphine-mediated [3+2] cycloaddition reactions of ethyl 5,5-diarylpenta-2,3,4-trienoates with arylmethylidenemalononitriles and N-tosylimines have been reported, showcasing the compound's reactivity in synthesizing novel polysubstituted cyclopentenes or pyrrolidines (Guan & Shi, 2009).

Physical Properties Analysis

The physical properties of ethyl 2-acetylpentanoate derivatives have been studied, including their crystal structures. For instance, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate was determined, revealing that the six-membered 1,3-dithiane ring adopts a twist-boat conformation, indicating the impact of molecular structure on physical properties (Boukhedena et al., 2018).

Scientific research applications

  • Biotechnology & Fermentation:

    • In a study on Acetone–butanol–ethanol (ABE) production, Ethyl 2-acetylpentanoate, as 2‐ethyl‐l‐hexanol, was used for in situ dispersion-free extraction of products during the fermentation process (Shukla, Kang, & Sirkar, 1989).
  • Chemical Synthesis & Catalysis:

    • A study investigating the kinetics of the reesterification of esters with alcohols mentioned ethyl 2-acetylpentanoate as ethyl isobutyrate, exploring its reactivity in the presence of a sulfonated styrene-divinylbenzene copolymer as catalyst (Setínek & Beranek, 1970).
    • Research on the fabrication of 4-Phenyl-2-Butanone detailed the synthesis of ethyl acetoacetate, a compound related to ethyl 2-acetylpentanoate, in the process of creating medicinal compounds (Jiangli Zhang, 2005).
  • Pharmaceutical & Biomedical Applications:

    • Ethyl 2-cyanoacrylate, a derivative of ethyl 2-acetylpentanoate, was investigated for its histopathological effects when used as a tissue adhesive in cardiovascular and thoracic surgery. The study concluded that it could be a viable alternative or adjunct to conventional techniques in various surgical procedures (Kaplan et al., 2004).
    • Another study described the use of ethyl 2-cyanoacrylate for the bonding of alkyl 2-cyanoacrylates to human dentin and enamel, highlighting its potential in dental applications (Beech, 1972).
  • Material Science & Engineering:

    • Research on conducting polymers mentioned octanoic acid 2-thiophen-3-yl-ethyl ester, a derivative of ethyl 2-acetylpentanoate, for the synthesis of electrochemically homopolymerized materials, emphasizing its electrochromic properties and potential in creating visually appealing transitions (Sacan et al., 2006).
    • A study focused on ethyl acetate, a solvent related to ethyl 2-acetylpentanoate, for the synthesis of poly(2-ethyl-2-oxazoline) in green solvent systems, highlighting the importance of sustainable and environmentally friendly solvents in polymer synthesis (Vergaelen et al., 2020).

properties

IUPAC Name

ethyl 2-acetylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-6-8(7(3)10)9(11)12-5-2/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOACUZAQKMOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870885
Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetylpentanoate

CAS RN

1540-28-9
Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Record name Ethyl 2-acetylpentanoate
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Record name Ethyl 2-acetylpentanoate
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Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Record name Pentanoic acid, 2-acetyl-, ethyl ester
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Record name Ethyl 2-propylacetoacetate
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Synthesis routes and methods

Procedure details

Keto ester 9 was synthesized according to the method of Barbry et. al. [71]. A mixture of potassium carbonate (14 g, 0.10 mol), ethyl acetoacetate (4.3 g, 33 mmol), 1-iodopropane (5.7 g, 33.7 mmol), tetrabutylammonium chloride hydrate (10 g), water (50 mL) and chloroform (50 mL) was stirred at room temperature for 40 h. The aqueous layer was then separated, acidified with 5M hydrochloric acid and extracted with ether. The organic portions were combined, concentrated and the residual tetrabutylammonium chloride was precipitated by addition of ether. After filtration, the ethereal filtrate was dried (MgSO4) and evaporated to give a yellow liquid which was fractionated by distillation. The fraction which boiled at 93° C. at ˜15 mmHg (Lit. [72] 106-107° C., 22 mmHg) was collected (2.13 g) and 1H NMR has indicated that this colourless liquid contained about 5% of ethyl acetoacetate and 95% of 9; δH (270 MHz, CDCl3) 0.93 (3H, t, J=7.3 Hz, CH3), 1.28 (5H, m, —CH2CH2CH3 and CH3), 1.83 (2H, m, —CH2CH2CH3), 2.23 (3H, s, CH3CO), 3.42 (1H, t, J=7.3 Hz, —CH) and 4.20 (2H, q, J=7.3 Hz, COOCH2CH3); MS (EI) m/z (rel. intensity) 172.1(25, M+), 143.1[50, (M-Et)+], 130.1[28, (M+H—CH3CO)+], 115.1(23), 101.1(40), 85.0(20), 69.0(30), 55.0(30), 43.0[100, (CH3CO)+]. This crude was used for the next reaction without further purification.
[Compound]
Name
[ 71 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Mondal, A Bhaumik, S Chatterjee… - Asian Journal of …, 2018 - Wiley Online Library
… Ethyl 2-ethyl-3-oxobutanoate and ethyl 2-acetylpentanoate were used as starting materials and it was pleasing to observe that with increasing steric factor, from A to B to C (Figure 11), …
Number of citations: 8 onlinelibrary.wiley.com
S Jalal, K Chand, A Kathuria, P Singh, N Priya… - Bioorganic …, 2012 - Elsevier
Our earlier investigations culminated in the discovery of a unique membrane-bound enzyme Calreticulin transacetylase (CRTAase) in mammalian cells catalyzing the transfer of acetyl …
Number of citations: 12 www.sciencedirect.com
B Bohman, MMY Tan, GR Flematti… - Journal of Chemical …, 2022 - Springer
Orchids pollinated by sexual deception lure their specific male pollinators by sex pheromone mimicry. Despite the growing list of chemically diverse semiochemicals known to be …
Number of citations: 1 link.springer.com
F Vibert, J Maury, H Lingua, E Besson, D Siri… - Tetrahedron, 2015 - Elsevier
The evaluation of ethyl α-bromoacrylate as radical acceptor in dialkylzinc radical-polar cascades addresses the question of the parameters controlling homolytic substitution at zinc by α-…
Number of citations: 6 www.sciencedirect.com
S Honavar - 2016 - repository.library.northeastern.edu
The Cannabinoid receptors have become the focus of research due to their importance as targets for treating a number of disorders. These receptors which are a part of the G-protein …
C Meyer - 2014 - epub.uni-regensburg.de
Hyaluronidases are enzymes that predominantly degrade hyaluronan, a major constituent of the extracellular matrix. They can be ubiquitously found throughout the animal kingdom and …
Number of citations: 5 epub.uni-regensburg.de
AR Kulkarni - 2012 - repository.library.northeastern.edu
… Treatment of diazonium salt of 4nitroaniline with sodium acetate treated ethyl 2-acetylpentanoate gave a mixture of azo (18) and hydrazone (19) in 80% yields. Fischer cyclization of this …

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